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Methyl 4,7-dichloroquinoline-3-carboxylate

Cat. No.: B11859036
M. Wt: 256.08 g/mol
InChI Key: OVHBOOIXIAJYAD-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold is a nitrogen-containing fused bicyclic heterocycle (composed of a benzene (B151609) ring fused to a pyridine ring) that is of paramount importance in medicinal and pharmaceutical chemistry. nih.govfrontiersin.orgorientjchem.org This structural motif is found in a wide array of natural products, particularly alkaloids, and forms the core of many synthetic compounds with significant biological activities. nih.govmdpi.com Its versatility allows for functionalization at numerous positions on the rings, enabling the design and synthesis of novel derivatives with diverse pharmacological properties. frontiersin.org

Quinoline derivatives have been extensively studied and have shown a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral activities. nih.govorientjchem.orgnih.gov The ability of the quinoline nucleus to interact with various biological targets has solidified its status as a "privileged scaffold" in drug discovery. nih.govnih.gov Researchers continue to explore new synthetic methods for quinolines and their analogues to develop novel therapeutic agents. nih.govmdpi.combohrium.com

Significance of Halogenated Quinoline Derivatives in Organic Synthesis

The introduction of halogen atoms, such as chlorine, onto the quinoline scaffold dramatically enhances its utility as a synthetic intermediate. rsc.org Halogenated quinolines, like Methyl 4,7-dichloroquinoline-3-carboxylate, are highly valued building blocks in organic synthesis. The chlorine atoms, particularly at the 4-position, are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the straightforward introduction of various functional groups, including amines, alcohols, and thiols, to create a library of new quinoline derivatives. mdpi.com

This strategic halogenation provides a powerful tool for chemists to modify the electronic properties and biological activity of the quinoline core. researchgate.net For example, the parent compound 4,7-dichloroquinoline (B193633) is a key intermediate in the synthesis of widely used antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. wikipedia.orgchemicalbook.com The ability to selectively functionalize the halogenated positions is a cornerstone of modern synthetic strategies aimed at producing complex, biologically active molecules. rsc.orgdurham.ac.uk The presence of halogens can also influence the photophysical properties of the molecule, which is relevant in the development of materials for applications like bioimaging. nih.gov

Position of this compound within Heterocyclic Chemistry

Within the broader field of heterocyclic chemistry, this compound is classified as a key synthetic intermediate or building block. researchgate.netasianpubs.org Its importance stems from the combination of three distinct functional groups on a stable heterocyclic core:

The Dichloro Substituents : The chlorine atoms at positions 4 and 7 serve as reactive handles for further chemical transformations, primarily through nucleophilic substitution.

The Methyl Carboxylate Group : The ester at position 3 can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of reactions, such as amide bond formation.

The Quinoline Core : The aromatic, heterocyclic ring system provides a rigid and planar scaffold that is often associated with potent biological activity.

This trifunctional nature makes it a valuable starting material for synthesizing more complex quinoline-3-carboxylate derivatives. researchgate.netasianpubs.org The synthesis of such compounds often begins with precursors like 3-chloroaniline (B41212), which undergoes cyclization and subsequent chlorination steps to yield the 4,7-dichloroquinoline core structure. wikipedia.orgorgsyn.orggoogle.com The ester group is typically introduced early in the synthetic sequence. Researchers utilize this intermediate to build molecules with potential applications in medicinal chemistry, leveraging the established importance of the quinoline scaffold in drug design. ossila.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7Cl2NO2 B11859036 Methyl 4,7-dichloroquinoline-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl 4,7-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-5-14-9-4-6(12)2-3-7(9)10(8)13/h2-5H,1H3

InChI Key

OVHBOOIXIAJYAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 4,7 Dichloroquinoline 3 Carboxylate

Retrosynthetic Analysis and Precursors for Methyl 4,7-dichloroquinoline-3-carboxylate

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals a logical pathway for its synthesis.

The primary disconnection points are within the pyridine ring of the quinoline (B57606) system. The C4-chloro and C3-ester functionalities suggest a 4-hydroxyquinoline-3-carboxylate intermediate, as the hydroxyl group can be readily converted to a chloride. This intermediate, specifically Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate, is a key precursor.

This precursor can be further disconnected through the Gould-Jacobs reaction pathway. This involves breaking the N1-C2 and C4-C4a bonds of the pyridine ring. This disconnection leads to two primary precursors:

A substituted aniline : To achieve the 7-chloro substitution on the final product, m-chloroaniline is the logical choice for the benzene (B151609) ring portion of the quinoline.

A three-carbon building block : This component must provide the atoms necessary to form the pyridine ring, including the carboxylate group. A common and effective reagent for this purpose is a dialkyl malonate derivative, such as dimethyl 2-(ethoxymethylidene)malonate .

This retrosynthetic strategy simplifies the complex target molecule into readily available starting materials, outlining a clear and established synthetic route.

Retrosynthetic analysis of this compound

Established Synthetic Routes to Dichloroquinoline-3-carboxylates

The established methods for synthesizing dichloroquinoline-3-carboxylates are rooted in classic organic reactions that have been refined over time for efficiency and yield.

The most pertinent and widely used method for constructing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction . wikipedia.orgablelab.eu This reaction proceeds in two main stages:

Condensation : An aniline (in this case, m-chloroaniline) reacts with an acrylic ester derivative, like diethyl ethoxymethylenemalonate. The reaction involves a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of the malonate derivative. This forms an intermediate, ethyl α-carbethoxy-β-(m-chloroanilino)acrylate. orgsyn.org

Thermal Cyclization : The resulting intermediate is heated to high temperatures (around 250 °C), often in a high-boiling solvent such as diphenyl ether. This heat promotes an intramolecular cyclization reaction, followed by the elimination of ethanol, to form the pyridine ring. The product of this step is ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. orgsyn.orgresearchgate.netmdpi.com

This cyclization is a robust method for creating the fundamental quinoline structure with the required C3-carboxylate and C4-hydroxy groups. wikipedia.org

The introduction of the two chlorine atoms on the quinoline ring is achieved through distinct strategies:

C7-Chlorination : The chlorine atom at the C7 position is incorporated from the very beginning of the synthesis. By starting with m-chloroaniline, the chlorine is already positioned correctly on the benzene ring and is carried through the cyclization process to become the C7 substituent of the quinoline core.

C4-Chlorination : The chlorine atom at the C4 position is introduced in a later step by converting the C4-hydroxyl group. The product from the Gould-Jacobs cyclization, 7-chloro-4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its keto form, 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This hydroxyl group is transformed into a chloride using a potent chlorinating agent. The most common and effective reagent for this conversion is phosphorus oxychloride (POCl₃) . The reaction involves refluxing the 4-hydroxyquinoline intermediate in excess POCl₃, which substitutes the hydroxyl group with a chlorine atom to yield the final 4,7-dichloroquinoline-3-carboxylate ester.

The methyl ester at the C3 position is typically introduced through one of two primary methods:

Incorporation via Precursor : The most direct method is to use a malonate reagent that already contains the desired ester groups. For the synthesis of this compound, starting the Gould-Jacobs reaction with dimethyl ethoxymethylenemalonate instead of the diethyl ester would directly lead to the methyl ester in the final product.

Transesterification or Saponification-Esterification : If the synthesis is performed using a different ester (e.g., the ethyl ester), it can be converted to the methyl ester.

Saponification : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (7-chloro-4-hydroxyquinoline-3-carboxylic acid) using a base like sodium hydroxide (B78521). orgsyn.org

Esterification : The resulting carboxylic acid can then be esterified to the methyl ester. A standard method for this is the Fischer esterification , which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (like sulfuric acid).

The following table summarizes the key reactions in the established synthetic route.

StepReaction TypeReactantsKey Reagent/ConditionProduct
1Condensationm-Chloroaniline, Diethyl ethoxymethylenemalonateHeat (Steam Bath)Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate
2CyclizationEthyl α-carbethoxy-β-(m-chloroanilino)acrylateHigh Temperature (~250°C) in Diphenyl etherEthyl 7-chloro-4-hydroxyquinoline-3-carboxylate
3Saponification (Optional)Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylateSodium Hydroxide (NaOH)7-Chloro-4-hydroxyquinoline-3-carboxylic acid
4Esterification (Optional)7-Chloro-4-hydroxyquinoline-3-carboxylic acidMethanol (CH₃OH), H₂SO₄Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate
5ChlorinationMethyl 7-chloro-4-hydroxyquinoline-3-carboxylatePhosphorus oxychloride (POCl₃)This compound

Modern Approaches in the Synthesis of this compound

While classical methods are reliable, modern organic synthesis seeks more efficient, atom-economical, and versatile routes, often employing transition metal catalysis.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods often involve C-H activation, cross-coupling, and cycloaddition reactions, providing alternative pathways to functionalized quinoline cores. nih.gov

While a specific one-pot synthesis of this compound using these modern techniques is not prominently documented, several catalytic systems have been developed for the synthesis of related quinoline-3-carboxylates:

Rhodium-Catalyzed Synthesis : One-pot syntheses of 3-substituted quinoline carboxylates have been achieved using rhodium catalysts. A process involving the reaction of anilines with ethyl propiolate in the presence of formic acid and a rhodium acetate catalyst demonstrates a modern approach to forming the quinoline-3-carboxylate scaffold via C-H insertion. google.com

Palladium-Catalyzed Carbonylation : Palladium catalysts are widely used in carbonylation reactions. For instance, a method has been developed where a substituted 2,3-dichloroquinoline undergoes a palladium-catalyzed dicarbonylation to produce a 2,3-dicarboxylate diester. google.com This diester can then be selectively decarboxylated at the C2 position to yield the quinoline-3-carboxylate, demonstrating a powerful method for introducing the C3-ester group onto a pre-formed quinoline ring. google.com

Cobalt-Catalyzed Reactions : Cobalt catalysts have been employed in cascade reactions for quinoline synthesis. These can involve C-H activation, carbonylation, and cyclization of anilines and ketones to generate the quinoline skeleton. nih.gov Such methods offer high efficiency and broad substrate scope, presenting a potential, though unexplored, route to the target molecule.

These modern catalytic approaches highlight the ongoing evolution of synthetic chemistry, offering potential future pathways for the more efficient and modular synthesis of complex molecules like this compound. nih.gov

Multi-Component Reactions for Quinoline Scaffolds

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, as they allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often proceeding under milder conditions than traditional methods. tandfonline.com Several MCRs are employed for the synthesis of the foundational quinoline scaffold.

The Doebner reaction, a three-component synthesis, involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov While effective, the classic Doebner reaction often gives low yields when using anilines with electron-withdrawing groups. nih.gov Recent modifications, such as the Doebner hydrogen-transfer reaction, have been developed to overcome this limitation, expanding the reaction's applicability to a wider range of anilines. nih.govthieme-connect.com This modified reaction is thought to proceed through the formation of an imine-BF3 complex, which then reacts with the enol form of pyruvic acid. thieme-connect.com

Another significant MCR is the Povarov reaction, which typically involves an aniline, an aldehyde, and an alkene to produce tetrahydroquinolines, which are then oxidized to quinolines. tandfonline.comnih.gov This reaction can be catalyzed by reusable catalysts like Amberlyst-15 in green solvents such as ethanol. tandfonline.com

Researchers have also developed novel MCRs for quinoline synthesis. One such pathway is based on the imino Diels-Alder reaction, using lanthanide triflates as Lewis acid catalysts to condense anilines, aldehydes, and electron-rich alkenes under mild conditions. acs.org This methodology has been successfully applied to both liquid-phase and solid-phase library production of 2-substituted quinolines. acs.org

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of quinoline synthesis vary significantly depending on the chosen methodology. Traditional named reactions, while foundational, often face limitations such as harsh conditions and low yields, particularly with substituted starting materials. tandfonline.com Modern approaches, including catalyzed and multi-component reactions, frequently offer improved yields, milder conditions, and better atom economy. ijpsjournal.comrsc.org

Below is a comparative analysis of various synthetic methods relevant to the quinoline core structure.

Synthetic MethodKey ReactantsCatalyst/ConditionsTypical YieldKey Advantages/Disadvantages
Chlorination of Hydroxyquinoline Precursor prepchem.comEthyl 7-chloro-4-hydroxyquinoline-3-carboxylate, Phosphorus oxychlorideReflux68%Advantage: Direct route to the target scaffold. Disadvantage: Uses a hazardous reagent (POCl₃).
Doebner Hydrogen-Transfer Reaction nih.govAniline, Aldehyde, Pyruvic acidBF₃·THFUp to 75% thieme-connect.comAdvantage: Effective for electron-deficient anilines. Disadvantage: Requires a stoichiometric promoter.
Friedländer Synthesis (Green Method) acs.orgo-aminobenzaldehyde, Active methylene compoundT3P, 60°CHigh yieldsAdvantage: Mild conditions, short reaction times (30-60 min). Disadvantage: Availability of substituted starting materials can be a limitation.
Microwave-Assisted Skraup Reaction tandfonline.comAniline, GlycerolH₂SO₄, Microwave irradiation10-77%Advantage: Rapid, energy-efficient. Disadvantage: Yields can be variable depending on the substrate.
Acceptorless Dehydrogenative Coupling (ADC) rsc.org2-aminobenzyl alcohol, Secondary alcoholNi- or Co-based bismutites65-100%Advantage: High atom economy, avoids external oxidants. Disadvantage: May require specific transition metal catalysts.
Imino Diels-Alder MCR acs.orgAniline, Aldehyde, Phenyl vinyl sulfideYb(OTf)₃Up to 93%Advantage: Mild conditions, high diversity possible. Disadvantage: Multi-step sequence (condensation, oxidation, pyrolysis).

Sustainable Synthesis Considerations for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like quinolines. ijpsjournal.com The goal is to reduce environmental impact by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. benthamdirect.comijpsjournal.com

For the synthesis of this compound, several green strategies can be considered, primarily focusing on the construction of the core quinoline ring system:

Green Solvents: Traditional syntheses often use toxic organic solvents. Replacing these with environmentally benign alternatives like water, ethanol, or ionic liquids significantly reduces the environmental footprint. ijpsjournal.com For instance, the Skraup reaction has been adapted to use water as a solvent under microwave irradiation. tandfonline.com Similarly, the Povarov reaction can be performed in ethanol, a renewable and less toxic solvent. tandfonline.com

Energy Efficiency: Microwave-assisted synthesis (MAS) is a key green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comijpsjournal.com The application of microwave irradiation has been successful in various quinoline syntheses, including the Friedländer and Skraup reactions, often leading to higher yields in shorter times. tandfonline.comacs.org

Catalysis: The use of catalysts is central to green chemistry as they can enable reactions under milder conditions and improve selectivity, reducing byproducts. There is a strong focus on developing reusable catalysts, such as magnetic nanoparticles, which can be easily separated from the reaction mixture and used in subsequent cycles. acs.org Furthermore, replacing toxic heavy metal catalysts with more abundant and less toxic metals like iron and copper is a key area of research. ijpsjournal.com Catalyst-free methods, which use light, microwave, or ultrasound as energy sources, represent an even greener alternative by eliminating catalyst-related toxicity and waste entirely. ijpsjournal.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. ijpsjournal.com Multi-component reactions are inherently more atom-economical than multi-step linear syntheses. tandfonline.com Additionally, strategies like acceptorless dehydrogenative coupling (ADC) improve atom economy by avoiding the need for external oxidants, producing only hydrogen gas as a byproduct. rsc.org

Chemical Reactivity and Transformation of Methyl 4,7 Dichloroquinoline 3 Carboxylate

Reactivity of the Halogen Substituents at the C4 and C7 Positions

The chlorine atoms at the C4 and C7 positions of the quinoline (B57606) ring are key sites for chemical modification. Their reactivity allows for the introduction of diverse functional groups, enabling the synthesis of a wide range of quinoline derivatives.

Nucleophilic Aromatic Substitution Reactions on the Quinoline Core

The chlorine atoms on the quinoline ring, particularly the one at the C4 position, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This type of reaction involves the displacement of a leaving group (in this case, a chloride ion) by a nucleophile. The presence of the electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack.

For instance, 4,7-dichloroquinoline (B193633) can undergo regioselective amination at the C4 position. In a specific example, the reaction of N-(4,7-dichloroquinolin-2-yl)benzamide with morpholine (B109124) in the presence of potassium carbonate and refluxing dimethylformamide (DMF) resulted in the selective substitution of the C4-chlorine to yield N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide in a 92% yield. mdpi.comresearchgate.net This highlights the enhanced reactivity of the C4 position towards nucleophiles.

The general principle of SNAr on chloroquinolines allows for the introduction of various nucleophiles, such as amines and thiols, leading to the formation of 4-substituted quinoline derivatives. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more prone to nucleophilic attack. nih.gov This theoretical insight supports the observed regioselectivity in these reactions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Starting MaterialNucleophileProductReference
N-(4,7-dichloroquinolin-2-yl)benzamideMorpholineN-(7-chloro-4-morpholinoquinolin-2-yl)benzamide mdpi.comresearchgate.net
4-chloro-8-methylquinolin-2(1H)-oneAlkanethiol4-alkylthio-8-methylquinolinones mdpi.com

Cross-Coupling Reactions Involving the Chloro Groups (e.g., Suzuki, Stille, Kumada, Hiyama)

While direct information on cross-coupling reactions specifically for Methyl 4,7-dichloroquinoline-3-carboxylate is limited in the provided search results, the general reactivity of chloroquinolines suggests their potential participation in such transformations. Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

For example, the Ullmann reaction, a type of cross-coupling, can be used to couple chloroarenes. wikipedia.org This suggests that the chloro groups on the quinoline ring could potentially undergo similar coupling reactions to form biaryl structures or introduce new alkyl or aryl substituents.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process can be achieved through various methods, including chemical, biological, and electrochemical approaches. wikipedia.orgresearchgate.net

In the context of dichloroquinolines, reductive dehalogenation would lead to the selective or complete removal of the chlorine atoms. For instance, the transformation of 3,4-dichloroaniline (B118046) to 3-chloroaniline (B41212) has been observed in anaerobic pond sediment, demonstrating the feasibility of microbial reductive dehalogenation. nih.govnih.gov This process, often termed hydrogenolysis, replaces the halogen with hydrogen. youtube.com While specific studies on this compound are not detailed, the principles of reductive dehalogenation of other chlorinated aromatic compounds are well-established. wikipedia.orgresearchgate.net

Reactions Involving the Methyl Ester Functionality at C3

The methyl ester group at the C3 position offers another avenue for the chemical transformation of this compound.

Hydrolysis and Transesterification Pathways

The methyl ester can be hydrolyzed to the corresponding carboxylic acid. For example, 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester can be hydrolyzed using a 10% sodium hydroxide (B78521) solution to yield 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid. google.com A similar hydrolysis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid has also been reported. mdpi.com Generally, methyl esters are more susceptible to hydrolysis than ethyl esters.

Transesterification, the conversion of one ester to another, is also a possible reaction pathway, although specific examples for this compound were not found in the search results.

Reduction and Amidation Reactions of the Ester Group

The methyl ester group can be reduced to the corresponding alcohol. Various reagents can be employed for the reduction of carboxylic esters to alcohols, including sodium borohydride (B1222165) in the presence of a catalyst or other reducing agents like lithium aluminum hydride. organic-chemistry.org

Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. The direct coupling of amines with carboxylic acid derivatives, such as esters, is a common method for amide synthesis. researchgate.net For instance, N-(quinolin-2-yl)benzamides have been synthesized through the reaction of quinoline N-oxides with benzonitrile. mdpi.com

Table 2: Reactions of the Methyl Ester Group

Reaction TypeStarting MaterialProductReference
Hydrolysis4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester4-hydroxyl-7-chloro-quinoline-3-carboxylic acid google.com
Hydrolysismethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid mdpi.com
AmidationQuinoline N-oxideN-(quinolin-2-yl)benzamide mdpi.com

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, the reactivity is further diminished by the presence of three strong deactivating groups: two chlorine atoms and a methyl carboxylate group. These groups, through their inductive and/or resonance effects, significantly reduce the electron density of the aromatic rings, making an attack by an electrophile energetically unfavorable.

Generally, electrophilic substitution on the quinoline ring, when forced to occur, proceeds on the benzene ring portion, preferentially at positions 5 and 8. However, for this compound, the deactivating nature of the substituents renders the molecule highly resistant to common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions. Attempts to force these reactions would likely require harsh conditions, which may lead to degradation of the molecule rather than the desired substitution.

To date, there is a lack of published research detailing successful electrophilic aromatic substitution reactions specifically on this compound, underscoring its low reactivity in this context.

Organometallic Reactions with this compound

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles and strong bases, leading to a more complex reactivity profile with this compound. The potential reaction sites include the two carbon-chlorine bonds (via nucleophilic aromatic substitution) and the carbonyl carbon of the ester group (via nucleophilic addition).

Grignard reagents (RMgX) can react with 4,7-dichloroquinolines. Research on related 7-chloroquinolines has shown that magnesiation can occur, leading to the formation of a quinolinyl Grignard reagent, which can then react with various electrophiles. durham.ac.uk In the case of this compound, the reaction with a Grignard reagent could potentially lead to substitution of one or both chlorine atoms. The C4 position is generally more activated towards nucleophilic attack than the C7 position in 4,7-dichloroquinolines. wikipedia.org However, the Grignard reagent can also add to the ester carbonyl group.

Organolithium reagents (RLi) are even more reactive than Grignard reagents. libretexts.org Their reaction with this compound would likely be less selective. Organolithiums are known to add twice to esters, forming tertiary alcohols after workup. masterorganicchemistry.com They can also readily participate in nucleophilic aromatic substitution. Given the multiple reactive sites, a mixture of products could be expected, including substitution at C4 and/or C7, and/or addition to the ester group. The strong basicity of organolithium reagents could also potentially lead to deprotonation at acidic C-H positions, though this is less likely given the other available reaction pathways. libretexts.org

The following table summarizes the potential products from the reaction of this compound with organometallic reagents.

Organometallic ReagentPotential Reaction TypePotential Product(s)
Grignard Reagent (RMgX)Nucleophilic Aromatic SubstitutionMethyl 4-alkyl/aryl-7-chloroquinoline-3-carboxylate, Methyl 7-alkyl/aryl-4-chloroquinoline-3-carboxylate
Nucleophilic Addition to Ester4,7-Dichloro-3-(dialkyl/diaryl-hydroxymethyl)quinoline
Organolithium Reagent (RLi)Nucleophilic Aromatic SubstitutionMethyl 4-alkyl/aryl-7-chloroquinoline-3-carboxylate, Methyl 7-alkyl/aryl-4-chloroquinoline-3-carboxylate
Nucleophilic Addition to Ester4,7-Dichloro-3-(dialkyl/diaryl-hydroxymethyl)quinoline

Regio- and Chemoselectivity in Transformations of this compound

The concepts of regio- and chemoselectivity are central to understanding the transformations of a multifunctional molecule like this compound.

Regioselectivity in this context primarily refers to the preferential reaction at one of the two chlorine-substituted positions (C4 or C7). In nucleophilic aromatic substitution reactions on 4,7-dichloroquinoline and its derivatives, the chlorine atom at the C4 position is significantly more labile than the one at C7. This is due to the electronic activation provided by the adjacent nitrogen atom, which can stabilize the Meisenheimer-like intermediate formed during the substitution process. Therefore, nucleophilic attack is highly favored at the C4 position.

Chemoselectivity involves the preferential reaction of a reagent with one functional group over another. In the reactions of this compound with strong nucleophiles like organometallic reagents, a key chemoselective challenge is the competition between nucleophilic aromatic substitution at the C-Cl bonds and nucleophilic addition to the ester carbonyl.

The outcome of this competition is dependent on the nature of the nucleophile and the reaction conditions.

Hard vs. Soft Nucleophiles: Softer nucleophiles may favor substitution at the aromatic ring, while harder, more basic nucleophiles like organolithiums are more likely to attack the hard carbonyl carbon of the ester.

Reaction Temperature: Lower temperatures often favor the more kinetically controlled product, which can sometimes allow for selective substitution without significant reaction at the ester.

The following table outlines the expected major products based on the principles of regio- and chemoselectivity for different types of reagents.

Reagent TypeExpected Predominant ReactionMajor ProductRationale for Selectivity
Amine (e.g., RNH₂)Nucleophilic Aromatic SubstitutionMethyl 4-amino-7-chloroquinoline-3-carboxylateC4 is more activated towards nucleophilic attack than C7. Amines are generally not strong enough to react with the ester.
Grignard Reagent (RMgX)Nucleophilic Aromatic Substitution / AdditionMixture of products, but substitution at C4 is likely favored over C7.Competition between substitution and addition. C4 is the more reactive site for substitution.
Organolithium Reagent (RLi)Nucleophilic Addition to Ester4,7-Dichloro-3-(dialkyl/diaryl-hydroxymethyl)quinolineOrganolithiums are very hard and basic nucleophiles, favoring attack at the carbonyl group.

Applications of Methyl 4,7 Dichloroquinoline 3 Carboxylate in Organic Synthesis

Utility as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The structural framework of methyl 4,7-dichloroquinoline-3-carboxylate is a key precursor for the synthesis of various complex heterocyclic compounds. The quinoline (B57606) ring system itself is a prominent feature in numerous natural products and pharmacologically active compounds. nih.govresearchgate.netnih.gov The presence of two chlorine atoms at positions 4 and 7, along with the methyl carboxylate group at position 3, offers distinct reactivity, allowing for sequential and selective transformations.

For instance, the 4-chloro substituent is particularly susceptible to nucleophilic substitution, a reaction that has been extensively utilized to introduce a variety of functional groups and build more elaborate structures. researchgate.netwikipedia.org This reactivity is fundamental to the synthesis of many antimalarial drugs, such as chloroquine (B1663885) and hydroxychloroquine, where an amino side chain is attached at the 4-position of the quinoline ring. wikipedia.orgnih.gov

Furthermore, the ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of reactions, including amide bond formation and the construction of fused heterocyclic rings. lookchem.comnih.gov These transformations pave the way for the creation of intricate polycyclic systems with potential biological activities.

Derivatization Strategies for Novel Quinoline Analogs

The inherent reactivity of this compound allows for a multitude of derivatization strategies to generate novel quinoline analogs with diverse functionalities.

A primary derivatization strategy involves the modification of the carboxylate group at the 3-position. Saponification of the methyl ester to the corresponding carboxylic acid is a common initial step. google.com This carboxylic acid can then be coupled with various amines or alcohols to generate a library of amide and ester derivatives, respectively. nih.govlookchem.com These reactions are often facilitated by standard coupling reagents.

Another approach involves the direct reaction of the ester with nucleophiles. For example, treatment with hydrazine (B178648) can yield the corresponding hydrazide, a versatile intermediate for the synthesis of various five-membered heterocyclic rings.

The reactivity of the chloro substituents, particularly at the 4-position, allows for the introduction of a wide range of substituents, leading to a diverse array of substituted quinoline-3-carboxylates. Nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and alcohols are commonly employed to displace the 4-chloro group, yielding 4-amino, 4-thio, and 4-alkoxyquinoline derivatives, respectively. researchgate.netresearchgate.net

A study on the synthesis of quinoline-3-carboxamide (B1254982) derivatives demonstrated the preparation of twelve novel substituted 2-chloroquinoline-3-carboxamide (B1625466) compounds. lookchem.com This was achieved by first oxidizing the 3-carbaldehyde to the carboxylic acid, followed by coupling with various anilines. lookchem.com

Reactant Reagent/Conditions Product Reference
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylatePhosphorus(V) oxychloride, 110°CEthyl 4,7-dichloroquinoline-3-carboxylate chemicalbook.com
7-Chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl esterPOCl3, reflux4,7-dichloro-3-quinolinecarboxylic acid ethyl ester prepchem.com
4,7-dichloroquinoline (B193633)m-CPBA, CHCl34,7-dichloroquinoline 1-oxide mdpi.com
4,7-dichloroquinoline 1-oxideBenzonitrile, H2SO4, CH2Cl2N-(4,7-dichloroquinolin-2-yl)benzamide mdpi.com

The strategic placement of functional groups on the this compound scaffold facilitates the construction of fused and bridged heterocyclic systems. iupac.org These complex structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for enhanced biological activity.

One common strategy involves the initial derivatization of the quinoline core, followed by an intramolecular cyclization reaction. For instance, after substitution at the 4-position with a suitable nucleophile containing an additional reactive site, a subsequent ring-closing reaction can lead to the formation of a new heterocyclic ring fused to the quinoline framework.

The synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehydes from 2-chloroquinoline-3-carbaldehydes by reaction with sodium azide (B81097) is an example of forming a fused heterocyclic system. nih.gov Similarly, pyrazolo[3,4-b]quinolines can be synthesized from 2-chloroquinoline-3-carbonitriles. nih.gov The construction of more complex three-dimensional bridged systems can be achieved through cycloaddition reactions. nih.gov

Starting Material Reagents Fused/Bridged System Reference
2-Chloroquinoline-3-carbaldehydesSodium azide, acetic acidTetrazolo[1,5-a]quinoline-4-carbaldehydes nih.gov
2-Chloroquinoline-3-carbonitrileHydrazine hydrate1H-Pyrazolo[3,4-b]quinolin-3-amine nih.gov
Bicyclic thiazolo-2-pyridonesArynesThiazolo-fused bridged isoquinolones nih.gov

Role in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. nih.govamazonaws.com this compound is an excellent starting point for DOS due to its multiple, orthogonally reactive sites.

The distinct reactivity of the 4-chloro and 7-chloro groups, along with the ester at position 3, allows for a combinatorial approach to library synthesis. By systematically varying the nucleophiles used for substitution at the 4- and 7-positions and the building blocks coupled to the 3-carboxylate group, a vast array of structurally distinct quinoline derivatives can be generated. mdpi.com This approach enables the exploration of a large chemical space around the quinoline scaffold, increasing the probability of discovering compounds with desired biological properties. researchgate.net

Development of Libraries of Quinoline-Based Compounds

The amenability of this compound to various chemical transformations has led to the development of extensive libraries of quinoline-based compounds. nih.govdurham.ac.uk These libraries have been instrumental in the discovery of new therapeutic agents and chemical probes.

For example, libraries of 4-aminoquinoline (B48711) derivatives have been synthesized and screened for their antimalarial, anticancer, and anti-inflammatory activities. researchgate.netresearchgate.netnih.gov Similarly, libraries of quinoline-3-carboxamides (B1200007) and their derivatives have been explored for their potential as antibacterial and anticancer agents. lookchem.comnih.govresearchgate.net The systematic modification of the quinoline core allows for the fine-tuning of biological activity and the establishment of structure-activity relationships (SAR).

Theoretical and Computational Chemistry Studies of Methyl 4,7 Dichloroquinoline 3 Carboxylate

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule governs its fundamental chemical properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate various electronic descriptors for Methyl 4,7-dichloroquinoline-3-carboxylate. These calculations reveal the distribution of electrons and the energies of molecular orbitals.

Key properties calculated include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for reaction with electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a higher susceptibility to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the nitrogen atom and carbonyl oxygen would be expected to be regions of negative potential, while the hydrogen atoms and the area around the carbon attached to the chlorine atoms would show positive potential.

Table 1: Illustrative Quantum Chemical Properties for this compound (Theoretical Data)

Property Illustrative Value Significance
HOMO Energy -7.2 eV Indicates electron-donating capability.
LUMO Energy -2.5 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 4.7 eV Suggests moderate chemical reactivity and stability.

Note: The values in this table are illustrative examples based on typical DFT calculations for similar heterocyclic compounds and are not derived from a specific published study on this molecule.

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a primary reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position, a common reaction for 4-chloroquinolines.

Theoretical investigations of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., this compound and a nucleophile) and the final products.

Transition State (TS) Searching: Identifying the high-energy transition state structure that connects the reactants to the products. The energy of the TS is critical for determining the reaction's activation energy.

Intermediate Analysis: Locating any intermediates, such as the Meisenheimer complex in an SNAr reaction, to understand the stepwise nature of the mechanism.

Energy Profile: Constructing a reaction coordinate diagram that maps the energy changes throughout the reaction, from reactants through transition states and intermediates to products. This profile allows for the calculation of activation barriers and reaction enthalpies, providing a deep understanding of the reaction's kinetics and thermodynamics.

These studies can explain why substitution occurs preferentially at the C4 position over the C7 position and predict how changes in the nucleophile or reaction conditions would affect the reaction rate and outcome.

Conformational Analysis and Molecular Modeling

This compound possesses conformational flexibility, primarily due to the rotation of the methyl carboxylate group (-COOCH₃) attached to the C3 position of the quinoline (B57606) ring.

Molecular modeling techniques are used to explore the potential energy surface associated with this rotation. By systematically rotating the dihedral angle defined by the C2-C3-C(O)-O atoms and calculating the energy at each step, a rotational energy profile can be generated. This analysis identifies the most stable (lowest energy) conformers and the energy barriers that separate them. It is generally expected that the most stable conformer would be one where the planar carboxylate group is nearly coplanar with the quinoline ring to maximize electronic conjugation, though steric hindrance could influence the exact orientation. Studies on structurally similar quinoline-3-carboxamides (B1200007) have confirmed a largely planar structure through X-ray crystallography, suggesting that a similar conformation would be favorable for the title compound. lookchem.com

Prediction of Reactivity and Selectivity through Computational Methods

Computational methods can predict the reactivity of different sites within the this compound molecule. Beyond the qualitative MEP map, more quantitative reactivity indices derived from DFT calculations are used.

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic attack (where an added electron would be most stabilized) and electrophilic attack (from where an electron is most easily removed). For this molecule, calculations would likely confirm the C4 position as the most susceptible to nucleophilic attack, a known reactivity pattern for 4-chloroquinolines.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, Hirshfeld, or Natural Bond Orbital analysis) can highlight electrophilic and nucleophilic sites. The carbon atoms bonded to the electronegative chlorine atoms (C4 and C7) would carry a significant positive partial charge, making them electrophilic centers.

These predictive tools are crucial in synthetic chemistry for planning reactions and understanding regioselectivity, guiding chemists to target the desired position on the quinoline scaffold. lookchem.com

Spectroscopic Property Predictions and Interpretations

Computational chemistry provides a powerful means to predict spectroscopic data, which is invaluable for identifying and characterizing molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, calculates the magnetic shielding tensors for each nucleus. uncw.edu These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Predicted spectra can help assign experimental peaks, distinguish between isomers, and confirm the structure of synthesized compounds. arxiv.orgacdlabs.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes is obtained. These modes correspond to specific bond stretches, bends, and torsions. The predicted IR spectrum can be compared with experimental data to identify characteristic functional group frequencies, such as the C=O stretch of the ester and C-Cl stretches.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm)
H2 ~9.1 C2 ~150
H5 ~8.2 C3 ~128
H6 ~7.6 C4 ~145
H8 ~8.0 C4a ~148
OCH₃ ~4.0 C5 ~128
C6 ~127
C7 ~138
C8 ~126
C8a ~125
C=O ~165

Note: These chemical shift values are illustrative, based on general principles and data for related quinoline structures. Actual values would depend on the specific level of theory and solvent model used in the calculation.

Future Research Directions for Methyl 4,7 Dichloroquinoline 3 Carboxylate

Exploration of Sustainable and Green Chemical Syntheses

The imperative for environmentally benign chemical manufacturing necessitates a departure from traditional synthetic routes, which often rely on harsh reagents and generate significant waste. Future research into the synthesis of Methyl 4,7-dichloroquinoline-3-carboxylate should prioritize the development of sustainable and green methodologies.

Current synthetic strategies for the quinoline (B57606) core, such as the Gould-Jacobs, Combes, and Friedländer reactions, can be adapted to incorporate green chemistry principles. nih.govijpsjournal.com For instance, the use of greener solvents like ethanol and water, which have been shown to be effective in the synthesis of other quinoline analogs, should be explored. researchgate.net Furthermore, catalyst-free techniques and the use of biodegradable catalysts, such as formic acid, represent promising avenues for reducing the environmental impact of the synthesis. ijpsjournal.com

A key focus will be the minimization of waste and energy consumption. researchgate.net This can be achieved through the development of one-pot synthesis protocols that combine multiple reaction steps into a single, streamlined process. researchgate.net The use of nanocatalysts also presents an opportunity for creating more efficient and environmentally friendly synthetic methods for quinoline derivatives. nih.gov

Green Synthesis StrategyPotential Application to this compoundKey Advantages
Use of Greener SolventsReplacing traditional solvents with ethanol or water in the cyclization step.Reduced toxicity and environmental impact. researchgate.net
Biodegradable CatalystsEmploying catalysts like formic acid to promote the quinoline ring formation.Alignment with green chemistry principles, renewable resource. ijpsjournal.com
One-Pot SynthesisDeveloping a single-step reaction from readily available precursors to the final product.Minimized waste, reduced solvent consumption, and improved energy efficiency. researchgate.net
NanocatalysisUtilizing nanocatalysts to enhance reaction rates and selectivity under milder conditions.High efficiency, potential for catalyst recycling. nih.gov

Development of Novel Catalytic Systems for Transformations

The chloro-substituents at the 4- and 7-positions of this compound are prime sites for catalytic cross-coupling reactions, enabling the introduction of a wide array of functional groups. Future research should focus on the development and application of novel catalytic systems to expand the synthetic utility of this compound.

Transition-metal-based catalysts, particularly those involving palladium, copper, and iridium, have been instrumental in the functionalization of quinolines. organic-chemistry.org Research should be directed towards designing more efficient and selective catalysts for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions at the C4 and C7 positions. The development of phosphine-free and inexpensive catalytic systems, such as those based on manganese(II) complexes, would also be a significant advancement. organic-chemistry.org

Furthermore, the exploration of visible-light-mediated aerobic dehydrogenation reactions, utilizing non-toxic and inexpensive catalysts like titanium dioxide, could offer an environmentally friendly method for further modifications of the quinoline core. organic-chemistry.org The goal is to create a toolbox of catalytic transformations that allow for the precise and efficient diversification of the this compound scaffold.

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. ucd.ievapourtec.com The integration of the synthesis and derivatization of this compound into continuous flow systems is a crucial area for future investigation.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. acs.org For the synthesis of the quinoline core, continuous flow processes can facilitate reactions that are difficult or hazardous to perform in batch, such as those involving high temperatures or pressures. ucd.ievapourtec.comresearchgate.net Photochemical flow processes, in particular, have shown promise for the synthesis of quinolines and could be adapted for this specific compound. ucd.ieresearchgate.net

The development of a continuous flow process for the synthesis of this compound would not only enhance the efficiency and safety of its production but also enable the "on-demand" synthesis of derivatives. researchgate.net This would be particularly valuable for library synthesis in drug discovery programs.

Flow Chemistry AdvantageRelevance to this compound
Enhanced SafetyEnables the use of hazardous reagents or extreme conditions with minimized risk. acs.org
Improved ScalabilityFacilitates the production of larger quantities of the compound in a controlled manner.
Increased EfficiencyAllows for rapid optimization of reaction conditions, leading to higher yields and purities. acs.org
Telescoped ReactionsEnables the coupling of multiple reaction steps without intermediate purification. ucd.ieresearchgate.net

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.comnih.gov Future research on this compound should leverage advanced computational methods to design derivatives with specific, tunable properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR can be employed to correlate the structural features of derivatives with their biological activity or material properties. mdpi.com This allows for the rational design of new compounds with enhanced performance. Molecular docking studies can be used to predict the binding affinity of derivatives to biological targets, guiding the synthesis of potential therapeutic agents. nih.govnih.gov

Furthermore, computational methods can be used to predict the electronic and photophysical properties of derivatives, which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). semanticscholar.org By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. researchgate.net The ability to tune properties like electron-accepting character and dipole moment through computational design will be key to unlocking the full potential of this quinoline scaffold. nih.gov

Q & A

Q. What are the common laboratory-scale synthesis routes for methyl 4,7-dichloroquinoline-3-carboxylate?

Methodological Answer: While direct synthesis of the methyl ester is not explicitly detailed in the provided evidence, analogous procedures for ethyl esters can be adapted. For example:

  • Step 1: Hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester with 10% NaOH to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid .
  • Step 2: Decarboxylation under heat to form 4-hydroxy-7-chloroquinoline .
  • Step 3: Chlorination with phosphorus oxychloride (POCl₃) to introduce the second chlorine atom, yielding 4,7-dichloroquinoline .
  • Step 4: Esterification with methanol (instead of ethanol) in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester.

Table 1: Key Reaction Steps and Conditions

StepReagent/ConditionIntermediate/ProductReference
Hydrolysis10% NaOH, reflux4-hydroxy-7-chloroquinoline-3-carboxylic acid
DecarboxylationHeating4-hydroxy-7-chloroquinoline
ChlorinationPOCl₃, reflux4,7-dichloroquinoline
EsterificationMethanol, H⁺ catalystMethyl ester derivative(Inferred from ethyl ester protocols)

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies ester (C=O stretch at 1700–1750 cm⁻¹) and quinoline ring vibrations (C-Cl stretches at 600–800 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., methyl ester group at δ ~3.9 ppm for ¹H; carbonyl carbon at δ ~165 ppm for ¹³C) and chlorine substitution patterns .
  • Mass Spectrometry (MS): Confirms molecular ion peak (e.g., [M+H]⁺) and fragmentation pathways (e.g., loss of COOCH₃) .

Note: For ambiguous signals, use 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions: Keep in airtight containers under dry, inert atmospheres (e.g., N₂). Avoid moisture and light .
  • Handling Precautions: Use personal protective equipment (gloves, goggles) to prevent skin/eye contact. Ensure adequate ventilation to avoid inhalation of dust .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound derivatives?

Methodological Answer:

  • Reagent Selection: Substitute POCl₃ with PCl₅ for higher chlorination efficiency .
  • Temperature Control: Monitor reflux conditions (e.g., 110°C for POCl₃ reactions) to prevent side products .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure fractions. Compare TLC profiles with authentic standards .

Table 2: Yield Optimization Strategies

ParameterAdjustmentExpected OutcomeReference
Chlorination TimeExtend to 6–8 hoursHigher conversion of hydroxy to chloro group
CatalystAdd catalytic DMAPAccelerate esterification(General practice)
SolventUse anhydrous MeOHPrevent hydrolysis during esterification

Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

  • Deuterated Solvents: Use DMSO-d₆ to enhance signal resolution for quinoline protons .
  • 2D NMR Techniques: Employ HMBC to correlate carbonyl carbons with adjacent protons, clarifying substitution patterns .
  • Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values to validate assignments .

Q. What strategies are used to design biologically active derivatives of this compound?

Methodological Answer:

  • Functionalization: React the 4-chloro group with nucleophiles (e.g., hydrazine, amines) to form hydrazide or amide derivatives .
  • Ester Modification: Replace the methyl ester with bioisosteres (e.g., trifluoromethyl groups) to enhance metabolic stability .
  • Structure-Activity Relationship (SAR): Test substituent effects on antibacterial activity (e.g., fluoro/chloro combinations at positions 6 and 7) .

Example Reaction:

  • Hydrazine Derivative Synthesis:
    4,7-Dichloroquinoline + Hydrazine hydrate → 7-chlorohydrazinylquinoline intermediate → Condensation with aldehydes to form hydrazone derivatives .

Q. How can mechanistic studies elucidate the chlorination step in synthesis?

Methodological Answer:

  • Kinetic Monitoring: Use in-situ IR to track POCl₃ consumption and intermediate formation .
  • Isotopic Labeling: Introduce ³⁶Cl to trace chlorine incorporation into the quinoline ring .
  • Computational Studies: Perform DFT calculations to model transition states and identify rate-limiting steps (e.g., electrophilic aromatic substitution) .

Q. What analytical methods ensure purity of this compound?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities .
  • Elemental Analysis: Verify %C, %H, %N against theoretical values (e.g., C₁₁H₇Cl₂NO₂ requires C 48.56%, H 2.59%) .
  • Melting Point: Compare observed mp (if crystalline) with literature data to confirm purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.